molecular formula C20H30O3 B1594787 Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester CAS No. 67679-63-4

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

Cat. No.: B1594787
CAS No.: 67679-63-4
M. Wt: 318.4 g/mol
InChI Key: MQMODHKFYZEGRC-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Synonym Validation

The compound’s IUPAC name, (4-ethoxyphenyl) 4-pentylcyclohexane-1-carboxylate , is derived from its structural components:

  • Cyclohexane-1-carboxylate : Indicates a cyclohexane ring with a carboxylate group at position 1.
  • 4-Pentyl : A pentyl substituent at position 4 of the cyclohexane ring.
  • 4-Ethoxyphenyl : An ester group linking the cyclohexane carboxylate to a phenyl ring substituted with an ethoxy group at position 4.

Synonyms include:

Synonym Source
4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate PubChem, Chemsrc
DTXSID7070566 EPA DSSTox
MFCD22125200 PubChem

These names align with the compound’s ester functional group and substituent positions.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain, with the pentyl group occupying an equatorial position to avoid 1,3-diaxial interactions. The ester group at position 1 and the 4-pentyl substituent are trans to each other, as inferred from analogous trans-4-alkylcyclohexane carboxylates in liquid crystal studies.

Key geometric features :

  • Ester linkage : Planar carbonyl group (C=O) with resonance stabilization.
  • 4-Ethoxyphenyl group : Coplanar aromatic ring with an ethoxy substituent at the para position.
  • Pentyl chain : Flexible aliphatic chain contributing to conformational freedom.

Crystallographic Data and Stereochemical Considerations

Direct crystallographic data for this compound are unavailable in public databases. However, stereochemical trends from homologous trans-4-alkylcyclohexane carboxylates suggest:

  • Trans configuration : Critical for mesomorphic behavior in liquid crystals, as observed in related compounds like 4-ethoxyphenyl trans-4-pentylcyclohexanecarboxylate.
  • Molecular packing : Likely influenced by van der Waals interactions between the pentyl chain and ethoxyphenyl group.

Spectroscopic Fingerprinting

FT-IR Analysis
Absorption Band (cm⁻¹) Functional Group Source
1735–1750 Ester C=O General ester spectra
1250–1300 C-O (ester) Ester vibrational modes
3000–2850 Aliphatic C-H (pentyl) Alkyl chain stretches
1500–1600 Aromatic C=C Phenyl ring vibrations

Key observations :

  • Ester carbonyl : Strong absorption near 1735 cm⁻¹, typical of esters.
  • Aromatic C-O : Ethoxy group contributes to peaks around 1250 cm⁻¹.
NMR Spectroscopy
Region (δ, ppm) Assignment Integration
0.8–1.0 Pentyl CH₃ 3H (triplet)
1.2–1.8 Pentyl CH₂ 8H (multiplet)
4.0–4.2 Ethoxy OCH₂ 2H (quartet)
6.8–7.0 Aromatic protons (para-substituted) 2H (doublet)

Notable signals :

  • Cyclohexane protons : Broad multiplets between 1.2–2.0 ppm due to ring hydrogen environments.
  • Ester carbonyl : Absent in ¹H NMR but detectable via ¹³C NMR (δ ~170 ppm).
Mass Spectrometry
m/z Fragment Source
318.4 [M]⁺ Molecular ion (C₂₀H₃₀O₃)
149.1 Cyclohexanecarboxylate fragment Loss of pentyl group
121.1 4-Ethoxyphenyl ion Cleavage at ester linkage

MS/MS fragmentation :

  • Base peak : Likely corresponds to the cyclohexanecarboxylate ion (m/z 149.1).
  • Characteristic cleavage : Ester bond dissociation yields 4-ethoxyphenyl (m/z 121.1) and cyclohexanecarboxylate (m/z 149.1).

Properties

IUPAC Name

(4-ethoxyphenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-6-7-16-8-10-17(11-9-16)20(21)23-19-14-12-18(13-15-19)22-4-2/h12-17H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMODHKFYZEGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070566, DTXSID001221350
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
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Record name 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67679-63-4, 67589-53-1
Record name 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
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Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
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Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxyphenyl 4-pentylcyclohexanecaroxylate
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Preparation Methods

Representative Reaction Scheme

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Temp. Product
4-pentylcyclohexanecarboxylic acid 4-ethoxyphenol DCC or EDCI DMAP DCM or THF 20–40°C Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

Data Table: Typical Reaction Conditions and Outcomes

Parameter Typical Value/Range Notes
Molar ratio (acid:phenol) 1:1.05 Slight excess of phenol for complete conversion
Coupling agent DCC or EDCI (1.1 eq.) DCC most common for lab-scale synthesis
Catalyst DMAP (0.1 eq.) Enhances reaction rate
Solvent DCM or THF Anhydrous, degassed
Temperature 20–40°C Room temperature often sufficient
Reaction time 12–24 hours Monitored by TLC or HPLC
Typical yield 70–90% After purification
Purification method Column chromatography Silica gel, hexane/ethyl acetate gradient
Product purity ≥98% Confirmed by NMR, HPLC, MS

Research Findings and Optimization

  • Alternative Coupling Agents:
    While DCC is standard, EDCI offers similar efficiency with easier byproduct removal (water-soluble urea derivative).

  • Solvent Choice:
    Dichloromethane is preferred for its solubility profile and ease of removal, but THF can be used for better solubility of certain reactants.

  • Catalyst Role:
    DMAP significantly increases the reaction rate and yield by activating the phenol, making it a nearly universal additive in this esterification.

  • Industrial Scale Considerations:
    For large-scale production, continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve safety and throughput.

Analytical Validation

  • NMR (1H and 13C): Confirms the integrity of the ester linkage and the presence of characteristic aromatic and aliphatic signals.
  • HPLC-MS: Verifies molecular weight (318.4 g/mol) and detects impurities.
  • Melting Point/DSC: Used for phase purity, especially relevant for materials science applications.

Comparative Analysis with Analogous Esters

Compound Name Key Difference Impact on Synthesis
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester Propyl vs. pentyl group Similar esterification method
Cyclohexanecarboxylic acid, 4-methyl-, 4-(butoxy)phenyl ester Methyl/butoxy vs. pentyl/ethoxy Slightly different solubility/boiling points

Key Notes and Best Practices

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Alkyl Chain Length
  • 4-Butyl Variant : Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester (CAS 67589-47-3) has a shorter alkyl chain (C4H9), reducing molecular weight (304.42 g/mol vs. ~318 g/mol for the pentyl analog) and lipophilicity .
  • 4-Hexyl Variant: Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester (CAS 62439-36-5) features a longer hexyl chain (C6H13), increasing molecular weight (313.43 g/mol) and hydrophobicity .
Functional Group on the Phenyl Ester
Compound (CAS) Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethoxy (-OCH2CH3) C20H30O3 ~318 (estimated) Electron-donating, moderate polarity
89203-80-5 2,4-Difluoro C18H24O2F2 310.38 Electron-withdrawing, increased stability
62439-36-5 4-Cyano (-CN) C20H27NO2 313.43 High polarity, strong dipole interactions
67589-47-3 4-Ethoxy C19H28O3 304.42 Shorter alkyl chain, reduced lipophilicity
1655-07-8 2-Oxo C9H14O3 170.21 Ketone group enhances reactivity

Pharmaceutical Relevance

  • Anti-Diabetic Potential: Cyclohexanecarboxylic acid derivatives, such as those isolated from Phellodendron chinense (e.g., compound 10 in ), demonstrate anti-diabetic activity, suggesting possible therapeutic pathways for the target compound .

Biological Activity

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester (CAS Number: 67679-63-4) is an organic compound classified as an ester. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its interactions with various biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring, a carboxylic acid group, a pentyl chain, and an ethoxyphenyl group. The molecular formula is C19H28O3C_{19}H_{28}O_3, with a molecular weight of approximately 304.43 g/mol. The unique structural characteristics contribute to its distinct chemical and biological properties.

This compound exhibits biological activity primarily through the following mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can interact with various biological pathways.
  • Enzyme Interaction : The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Anti-inflammatory Effects

Esters are often investigated for their anti-inflammatory properties. The hydrolyzed products of cyclohexanecarboxylic acid derivatives may interact with inflammatory pathways, suggesting a role in modulating inflammatory responses .

Case Studies and Experimental Data

  • Cell Migration Inhibition : In a study examining cell migration inhibitors, compounds structurally related to cyclohexanecarboxylic acid were shown to significantly reduce the migration of cancerous cells in vitro. This suggests potential for further investigation into cyclohexanecarboxylic acid's derivatives in cancer therapy .
  • Synthesis and Biological Evaluation : A synthetic approach involving the esterification of cyclohexanecarboxylic acid with phenolic compounds has been documented. This method not only enhances yield but also allows for the exploration of various functional groups that can modulate biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure304.43 g/molPotential antitumor and anti-inflammatory effects
Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl esterVariesVariesSimilar biological properties
Cyclohexanecarboxylic acid, 4-nitrophenyl esterVariesVariesInvestigated for enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester, and how can trans stereochemistry be ensured?

  • Methodology : The compound is synthesized via esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-ethoxyphenol. Catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP are used. Trans stereochemistry is ensured by starting with a pre-isomerized trans-cyclohexane ring, confirmed via NOESY NMR to validate axial-equatorial substituent arrangements .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodology :

  • HPLC-MS : Quantifies purity (>98%) and detects byproducts .
  • ¹H/¹³C NMR : Key signatures include the trans-cyclohexane multiplet (δ 1.2–2.1 ppm) and aryloxy protons (δ 6.8–7.2 ppm) .
  • FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .

Q. What purification methods isolate high-purity product from complex mixtures?

  • Methodology : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted phenol. Recrystallization in ethanol/water enhances purity, with yields >75% .

Advanced Research Questions

Q. How do alkyl chain variations (e.g., pentyl vs. butyl) on the cyclohexane ring influence physicochemical properties?

  • Methodology : Comparative studies of homologs (e.g., butyl, pentyl, hexyl) show increased hydrophobicity with longer chains (logP increases by ~0.5 per CH₂ group). Melting points decrease with chain length due to reduced crystallinity (e.g., pentyl: 85–90°C vs. butyl: 95–100°C) .

Q. What strategies minimize diastereomer formation during esterification?

  • Methodology : Steric hindrance is mitigated using bulky bases (e.g., DBU) to suppress epimerization. Low-temperature reactions (<40°C) and inert atmospheres reduce racemization .

Q. How do aryloxy substituents (e.g., 4-ethoxy vs. 4-cyano) impact stability under varying pH?

  • Methodology : Accelerated stability testing (40°C/75% RH, pH 1–13) reveals 4-ethoxy derivatives hydrolyze slower than 4-cyano analogs (t₁/₂ > 48 hrs at pH 7 vs. t₁/₂ ~12 hrs). Electron-withdrawing groups (e.g., CN) increase ester susceptibility to nucleophilic attack .

Q. How are data contradictions between theoretical and experimental NMR chemical shifts resolved?

  • Methodology : DFT calculations (B3LYP/6-31G*) predict chemical shifts within <0.3 ppm error. Discrepancies in cyclohexane ring protons are resolved via 2D-COSY to assign coupling constants .

Q. What computational models predict crystalline packing behavior?

  • Methodology : Molecular dynamics simulations (e.g., Materials Studio) align with PXRD data, showing monoclinic packing (space group P2₁/c) driven by van der Waals interactions of the pentyl chain .

Q. What discrepancies exist in reported melting points/solubility across synthetic batches?

  • Methodology : Batch variations (e.g., 85–90°C mp) arise from residual solvents or polymorphs. Slurry experiments in toluene isolate the thermodynamically stable polymorph .

Methodological Considerations

  • Stereochemical Validation : Use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>99% trans) .
  • Stability Protocols : Store under nitrogen at –20°C to prevent oxidation of the ethoxy group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

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